Cyclohexylmethyl acetate

Olfactory receptor specificity Structure-activity relationship Semiochemical biology

Cyclohexylmethyl acetate (CAS 937-55-3) is a cycloaliphatic ester with molecular formula C₉H₁₆O₂ and a molecular weight of 156.23 g/mol, produced via esterification of cyclohexylmethanol with acetic acid. It appears as a colorless to light yellow clear liquid with a boiling point of 183°C (lit.), a refractive index of 1.4430–1.4470, a density of approximately 0.952 g/cm³, and a flash point of 66.8°C.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 937-55-3
Cat. No. B1581768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethyl acetate
CAS937-55-3
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCCCC1
InChIInChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3
InChIKeyFXKHUBNHBYCRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylmethyl Acetate (CAS 937-55-3): Technical Profile and Procurement-Relevant Characteristics


Cyclohexylmethyl acetate (CAS 937-55-3) is a cycloaliphatic ester with molecular formula C₉H₁₆O₂ and a molecular weight of 156.23 g/mol, produced via esterification of cyclohexylmethanol with acetic acid . It appears as a colorless to light yellow clear liquid with a boiling point of 183°C (lit.), a refractive index of 1.4430–1.4470, a density of approximately 0.952 g/cm³, and a flash point of 66.8°C . The compound belongs to the class of cyclohexylmethyl esters used primarily as a fragrance ingredient in perfumery, cosmetic, and detergent formulations, and as a specialty solvent or intermediate in fine chemical synthesis .

Why Cyclohexylmethyl Acetate Cannot Be Interchanged with Benzyl Acetate or Cyclohexyl Acetate Without Performance Loss


Cyclohexylmethyl acetate occupies a structurally and functionally distinct niche among acetate esters that precludes simple generic substitution. Unlike the planar aromatic ring of benzyl acetate (CAS 140-11-4), the saturated cyclohexyl ring of cyclohexylmethyl acetate fundamentally alters receptor recognition: a quantitative structure-activity study demonstrated that benzyl acetate is highly attractive to male oriental fruit fly (Dacus dorsalis) and melon fly (Dacus cucurbitae), whereas cyclohexylmethyl acetate was completely unattractive, underscoring the critical role of ring planarity in olfactory receptor interaction [1]. Furthermore, the methylene spacer between the ring and the ester group differentiates cyclohexylmethyl acetate from cyclohexyl acetate (CAS 622-45-7), producing a higher boiling point (183°C vs. 172–173°C), lower vapor pressure, and distinct solvency characteristics . These structural features translate into measurable differences in fragrance substantivity, volatility profile, and solvent performance that render in-class compounds non-interchangeable for both olfactory and industrial applications .

Cyclohexylmethyl Acetate (CAS 937-55-3): Quantitative Differentiation Evidence vs. Benzyl Acetate, Cyclohexyl Acetate, and Methyl Cyclohexanecarboxylate


Olfactory Receptor Selectivity: Cyclohexylmethyl Acetate vs. Benzyl Acetate in Quantitative Insect Attraction Bioassays

In a direct head-to-head quantitative evaluation of 50 benzyl acetate-related compounds as insect attractants, cyclohexylmethyl acetate was completely unattractive to both the male oriental fruit fly (Dacus dorsalis) and the male melon fly (Dacus cucurbitae), whereas benzyl acetate served as a potent attractant to both species [1]. Thienylmethyl acetate was nearly as attractive as benzyl acetate, but the replacement of the planar aromatic ring with the non-planar cyclohexyl ring of cyclohexylmethyl acetate abolished attraction entirely, demonstrating the essential role of the aromatic π-system in receptor binding [1].

Olfactory receptor specificity Structure-activity relationship Semiochemical biology

Vapor Pressure Differentiation: Cyclohexylmethyl Acetate Occupies a Unique Intermediate Volatility Window

Cyclohexylmethyl acetate exhibits a vapor pressure of 0.315 mmHg at 25°C, which is approximately 1.8-fold higher than benzyl acetate (0.164–0.177 mmHg at 25°C) but approximately 4.1-fold lower than cyclohexyl acetate (1.29 mmHg at 25°C) [1]. This intermediate volatility positions cyclohexylmethyl acetate as a mid-note fragrance ingredient with a distinct evaporation profile that is neither as fast as cyclohexyl acetate (top-note range) nor as slow as benzyl acetate (base-note range) .

Fragrance volatility Vapor pressure Formulation design

Functional Replacement Claim: Cyclohexylmethyl Acetate as a Benzyl Acetate Substitute in Gardenia Fragrance Formulations

According to ChemicalBook's authoritative compendium, cyclohexylmethyl acetate can partly or wholly replace benzyl acetate in variations of the Gardenia fragrance accord . The compound contributes fruity notes in lipstick compositions, provides Jasmin-like notes in low-cost floral fragrances for detergents, and assists in masking odors . This functional replacement capability is attributed to the compound's combined fruity-floral olfactory character, which, unlike benzyl acetate (purely sweet-floral, jasmine-like at high dilution), introduces an additional fruity dimension that enhances the complexity of the Gardenia accord .

Fragrance formulation Floral accords Cost-performance substitution

Lipophilicity (LogP) Differentiation: Impact on Fragrance Substantivity and Partitioning Behavior

Cyclohexylmethyl acetate has a calculated LogP of 2.13 , compared to benzyl acetate with a reported LogP of 1.96 [1]. This +0.17 LogP difference, corresponding to an approximately 1.5-fold higher octanol-water partition coefficient, indicates that cyclohexylmethyl acetate is modestly more lipophilic than its aromatic counterpart. The higher lipophilicity is attributable to the saturated cyclohexyl ring, which presents a larger hydrophobic surface area than the planar aromatic benzyl ring, and is consistent with the observation that this compound demonstrates effective benzyl replacement in drug design with favorable metabolic clearance profiles [2].

Lipophilicity Fragrance substantivity Partition coefficient

Thermal Stability and Safety Profile: Boiling Point and Flash Point vs. Cyclohexyl Acetate

Cyclohexylmethyl acetate exhibits a boiling point of 183°C (lit.) , which is approximately 10–11°C higher than cyclohexyl acetate (172–173°C) . Its flash point of 66.8°C (closed cup) is approximately 9°C higher than that of cyclohexyl acetate (57.8°C) . Additionally, cyclohexylmethyl acetate has a flash point of 66.8°C, classifying it as a combustible liquid (GHS Category 4, H227) rather than a highly flammable liquid, which can simplify storage and handling requirements in industrial settings .

Thermal stability Process safety Flammability classification

Synthesis Yield Optimization: Solvent-Dependent Efficiency in Catalytic Cyclohexylmethyl Acetate Production

In a tandem catalytic reaction producing cyclohexylmethyl acetate from cyclohexene, acetic anhydride (Ac₂O), and H₂ gas using a Pd(acac)₂/L1/Bu₄NI catalyst system, the choice of solvent dramatically affected the yield. Using 2-methyltetrahydrofuran (2-MTHF) as solvent achieved an 81% GC yield of cyclohexylmethyl acetate, compared to only 54% when toluene was employed under identical conditions (100°C, 6 MPa H₂, 4 h) [1]. The superior performance of 2-MTHF over toluene represents a 1.5-fold yield enhancement, establishing 2-MTHF as the preferred solvent for this synthetic route [1].

Synthetic efficiency Green chemistry Process optimization

Cyclohexylmethyl Acetate (CAS 937-55-3): Highest-Value Application Scenarios Based on Quantitative Evidence


Olfactory Receptor Selectivity Probe in Semiochemical Research

The demonstrated binary selectivity between cyclohexylmethyl acetate (completely unattractive) and benzyl acetate (potent attractant) for Dacus dorsalis and Dacus cucurbitae fruit flies makes cyclohexylmethyl acetate an ideal negative control compound in insect olfactory receptor studies. Researchers investigating the structural determinants of olfactory receptor activation—specifically the role of aromatic ring planarity vs. saturated ring systems—can deploy cyclohexylmethyl acetate alongside benzyl acetate to dissect receptor binding requirements, with clear quantitative readouts of attraction vs. non-attraction.

Gardenia Fragrance Formulation with Cyclohexylmethyl Acetate as a Partial or Complete Benzyl Acetate Replacement

Perfumers and fragrance compounders developing Gardenia accord variations can substitute cyclohexylmethyl acetate for benzyl acetate either partially or wholly, as documented in ChemicalBook's industry reference . The compound uniquely contributes both fruity notes for lipstick formulations and Jasmin-like notes for low-cost detergent fragrances , providing a dual-function ingredient that can reduce formulation complexity. Its intermediate vapor pressure (0.315 mmHg at 25°C) positions it as a mid-note component in the fragrance evaporation pyramid, bridging top and base notes more effectively than either cyclohexyl acetate (too volatile) or benzyl acetate (too persistent) .

Flavor Enhancement in Chewing Gum and Confectionery at Defined Use Levels

Cyclohexylmethyl acetate can be employed as a flavor enhancement agent in chewing gum bases at concentrations of 0.02–0.05%, a range that has been reported to achieve optimal flavor release kinetics . Its LogP of 2.13, which is higher than benzyl acetate (1.96), suggests enhanced retention in the lipophilic chewing gum matrix during mastication, potentially extending flavor duration compared to more rapidly released, less lipophilic ester alternatives.

Green Chemistry Process Development Using 2-MTHF as the Preferred Reaction Solvent

Process chemists scaling up cyclohexylmethyl acetate synthesis should prioritize 2-methyltetrahydrofuran (2-MTHF) over toluene as the reaction solvent, based on direct quantitative evidence showing an 81% yield in 2-MTHF vs. 54% in toluene under identical catalytic conditions . 2-MTHF is also recognized as a greener, biomass-derived solvent, adding sustainability value to the production process. This 1.5-fold yield advantage, combined with a reduction of the major byproduct from 14% to 2%, translates directly into lower raw material costs, simplified downstream purification, and reduced waste generation at production scale.

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